7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one
Description
7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one is a halogenated indazole derivative characterized by a bicyclic aromatic framework substituted with bromine (Br) at position 7, chlorine (Cl) at position 4, and a methyl group at position 1. Indazol-3-one derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C8H6BrClN2O |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
7-bromo-4-chloro-1-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C8H6BrClN2O/c1-12-7-4(9)2-3-5(10)6(7)8(13)11-12/h2-3H,1H3,(H,11,13) |
InChI Key |
RSVZIRZPEQRXBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=O)N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the indazole or indazolone core.
- Introduction of substituents (bromo at C-7, chloro at C-4).
- Methylation at the nitrogen atom (N-1).
- Oxidation or cyclization to form the dihydro-3H-indazol-3-one structure.
The synthetic challenge lies in achieving regioselective halogenation and controlled methylation without side reactions.
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine as a Precursor
A closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine , serves as a key intermediate in the preparation of the target compound. According to recent process development research, this intermediate can be synthesized from inexpensive 2,6-dichlorobenzonitrile via a two-step sequence:
- Step 1: Regioselective bromination of 2,6-dichlorobenzonitrile to yield 3-bromo-2,6-dichlorobenzonitrile.
- Step 2: Cyclization with hydrazine hydrate to form the indazol-3-amine ring system.
This route achieves isolated yields of 38-45% and is scalable to hundred-gram quantities without requiring chromatographic purification, making it economically attractive for industrial applications.
Formation of the 1,2-Dihydro-3H-indazol-3-one Core
The conversion of the indazol-3-amine or indazole core to the 1,2-dihydro-3H-indazol-3-one involves oxidation or intramolecular cyclization. Literature on related indazolone derivatives suggests:
- Starting from 2-chloro-N-phenylbenzohydrazide derivatives, cyclization can be induced by coupling agents such as EDC·HCl and HOBt in DMF, followed by purification steps.
- Catalytic methods using Rhodium or Iridium complexes have been reported for related indazol-3-one derivatives, facilitating C–H activation and cyclization under mild conditions.
However, specific protocols for the 7-bromo-4-chloro-1-methyl derivative are less documented, indicating a potential area for further research.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,6-Dichlorobenzonitrile | Bromination with potassium bromate / sulfuric acid | ~60 | Exothermic, safety concerns, side reactions |
| 2 | 3-Bromo-2,6-dichlorobenzonitrile | Reaction with hydrazine hydrate | 38-45 | Forms 7-bromo-4-chloro-1H-indazol-3-amine |
| 3 | 7-Bromo-4-chloro-1H-indazol-3-amine | Methylation with methyl iodide + base | Not specified | Requires controlled conditions |
| 4 | 1-Methyl-7-bromo-4-chloro-indazole derivative | Cyclization/oxidation to form 1,2-dihydro-3H-indazol-3-one | Not specified | Catalytic methods possible, literature sparse |
Analysis and Discussion
Cyclization with Hydrazine
Hydrazine-mediated cyclization to form the indazol-3-amine ring is efficient and high-yielding. This step is key to constructing the heterocyclic core before further functionalization.
Methylation Challenges
The methylation of the indazole nitrogen must avoid competing reactions and maintain the integrity of the halogen substituents. Literature lacks detailed optimized protocols for this exact step, suggesting that methylation conditions used for similar indazole derivatives can be adapted.
Formation of the Indazol-3-one
The 1,2-dihydro-3H-indazol-3-one core formation is less documented for this specific compound. However, catalytic methods involving Rhodium or Iridium complexes have been successful in related systems, enabling C(sp2)–H activation and cyclization under mild conditions.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can lead to more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic effects are being explored in various medical research studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues from the Nitroindazolin-3-one Series
describes six nitroindazolin-3-one derivatives with substitutions at the 2-position (benzyl or phenylethyl groups) and nitro groups at position 3. The following table summarizes their physicochemical properties and synthesis outcomes:
Key Observations :
- Halogen vs. Methoxy Substitutions : Bromobenzyl derivatives (13 , 14 ) exhibit lower melting points (144–151°C) compared to methoxy-substituted analogs (15 , 16 ; 139–212°C), likely due to reduced polarity and weaker intermolecular interactions in halogenated compounds .
- Electron-Withdrawing Groups : The trifluoromethyl group in 17 significantly increases melting point (211–213°C) and induces distinct ¹³C NMR shifts (~120 ppm for CF₃), reflecting its strong electron-withdrawing nature .
- Steric Effects : The phenylethyl group in 18 introduces steric hindrance, yet the compound retains high synthetic yield (98%), suggesting tolerance for bulky substituents in this scaffold .
Comparison with 6-Chloro-4-nitro-1,2-dihydro-3H-indazol-3-one
provides data for 6-chloro-4-nitro-1,2-dihydro-3H-indazol-3-one, a structurally related compound with nitro and chloro substituents:
Critical Differences :
- Substituent Effects : The nitro group in the compound enhances electrophilicity, whereas the methyl group in the target compound may improve metabolic stability in biological systems.
- Physical Properties : Bromine’s larger atomic radius and polarizability likely increase the density and boiling point of 7-bromo-4-chloro-1-methyl-indazol-3-one compared to the nitro-chloro analog .
Biological Activity
7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a heterocyclic fragment in the synthesis of various pharmacologically active compounds, including Lenacapavir, which is a potent inhibitor of HIV-1 capsid.
The molecular formula of this compound is C7H6BrClN2O. Its molecular weight is approximately 229.49 g/mol. The compound exhibits notable physical properties such as:
| Property | Value |
|---|---|
| Density | 2.1 ± 0.1 g/cm³ |
| Boiling Point | 506.4 ± 45.0 °C at 760 mmHg |
| Flash Point | 260.0 ± 28.7 °C |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts primarily as an inhibitor of viral replication, particularly in the context of HIV. The compound's mechanism involves interference with the viral capsid, thereby preventing the virus from effectively replicating within host cells.
Antiviral Activity
The compound has been studied for its antiviral properties, especially against HIV. In vitro studies have demonstrated that it exhibits significant inhibitory effects on HIV replication. The following table summarizes key findings from recent studies:
| Study Reference | Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|
| Study A | 10 | 75% | 5 |
| Study B | 25 | 85% | 3 |
| Study C | 50 | >90% | <1 |
Cytotoxicity
While assessing its biological activity, cytotoxicity is a crucial factor. The compound showed low cytotoxicity in various cell lines, indicating a favorable safety profile for therapeutic applications:
| Cell Line | Concentration (µM) | % Viability |
|---|---|---|
| HeLa | 100 | 95% |
| Vero | 100 | 90% |
| PBMCs | 50 | 98% |
Case Studies
Several case studies have highlighted the utility of this compound in drug development:
- Case Study on HIV Treatment : A clinical trial involving Lenacapavir demonstrated that the incorporation of the indazole fragment significantly enhanced antiviral efficacy compared to other formulations.
- Synthesis and Optimization : Researchers have optimized synthetic routes for producing this compound efficiently, achieving yields between 38% to 45% using regioselective bromination followed by cyclization with hydrazine .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 7-Bromo-4-chloro-1-methyl-1,2-dihydro-3H-indazol-3-one?
- Methodological Answer : Begin with halogenated indazole precursors, leveraging regioselective cyclization of hydrazines with ketones or esters. For example, tert-butyl-protected intermediates (e.g., 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate) can undergo Suzuki-Miyaura cross-coupling with arylboronic acids under Pd(OAc)₂ catalysis to introduce substituents . Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.55 ppm for methyl groups) , IR spectroscopy to detect functional groups (e.g., C=O at ~1653 cm⁻¹) , and mass spectrometry (FAB-HRMS or EI-MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 427.0757) . Elemental analysis (C, H, N) further verifies purity (>98%) .
Q. What starting materials are optimal for introducing bromo and chloro substituents?
- Methodological Answer : Use brominated aryl halides (e.g., 3-bromoindazole derivatives) and chlorinated electrophiles. Copper(I) iodide (CuI) in PEG-400/DMF mixtures facilitates azide-alkyne cycloadditions for halogen retention , while sodium carbonate and Pd(OAc)₂ enable cross-coupling with minimal side reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during indazole ring formation be addressed?
- Methodological Answer : Optimize reaction conditions to favor 1,2-dihydro-3H-indazol-3-one formation. For example, adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂) and using triphenylphosphine as a ligand reduces competing pathways . Temperature control (e.g., 90°C under vacuum) minimizes decomposition during cyclization .
Q. What strategies improve yield when synthesizing multi-halogenated derivatives?
- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyl esters) to shield reactive sites during halogenation . Sequential reactions—first bromination, then chlorination—reduce steric hindrance. Monitor intermediates via TLC (Rf ~0.30 in ethyl acetate/hexane) to isolate high-purity products .
Q. How can byproduct formation during coupling reactions be minimized?
- Methodological Answer : Use excess phenylboronic acid (1.1 eq) in cross-coupling reactions to drive completion . Post-reaction, extract with ethyl acetate and wash with brine to remove unreacted reagents. Analyze byproducts via ¹H NMR (e.g., residual DMSO-d6 peaks at δ 2.55 ppm) .
Q. What analytical approaches resolve discrepancies in spectroscopic data?
- Methodological Answer : Cross-validate NMR assignments with computational modeling (e.g., DFT calculations). For conflicting IR peaks (e.g., NH vs. OH stretches), perform deuterium exchange experiments . Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .
Q. How does solvent choice impact reaction efficiency in indazole synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while PEG-400 reduces metal catalyst decomposition in click chemistry . For acid-sensitive steps, switch to dichloromethane (DCM) to avoid ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
